
Methyl l-phenylalaninate
Overview
Description
Methyl L-phenylalaninate is an organic compound belonging to the class of phenylalanine derivatives. It is the methyl ester of L-phenylalanine, an essential amino acid. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl L-phenylalaninate can be synthesized through the esterification of L-phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves refluxing L-phenylalanine with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.
Major Products Formed
Oxidation: Phenylalanine derivatives with carboxylic acid groups.
Reduction: Phenylalanine derivatives with alcohol or amine groups.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 179.22 g/mol
- CAS Number : 2577-90-4
Key Characteristics
Methyl L-phenylalaninate is characterized by its methyl ester functionality, which enhances its solubility and bioavailability compared to its parent amino acid. This property is crucial for its application in drug formulations and biochemical assays.
Drug Development
This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting specific diseases due to its ability to modify biological pathways.
Case Study: Wieland-Miescher Intermediate
Research has demonstrated that this compound can be utilized in synthesizing the Wieland-Miescher intermediate, which is pivotal in developing antitumor and antiviral agents. The synthesis achieved satisfactory yields of up to 75%, showcasing its effectiveness as a catalyst in asymmetric synthesis reactions .
Radiolabeled Tracers in PET Imaging
This compound derivatives have been employed as radiolabeled amino acids for positron emission tomography (PET) imaging. Specifically, derivatives such as 2-(76Br)-bromo-α-methyl-L-phenylalanine have shown promise in tumor imaging due to their stability and tumor specificity.
Study Findings:
- The derivative 2-(76Br)-BAMP exhibited high tumor accumulation and allowed for clear visualization of tumors through PET imaging .
- This application highlights the compound's utility in oncological diagnostics, providing a non-invasive method to assess tumor metabolism.
Targeted Radiotherapy
Recent studies have explored the use of this compound analogs in targeted alpha-radionuclide therapy for refractory cancers. The compound 2-[211At]astato-α-methyl-L-phenylalanine has been synthesized for this purpose, showing significant cytotoxic effects on cancer cells expressing the L-type amino acid transporter (LAT1).
Therapeutic Potential:
In vitro studies indicated that this compound could selectively target cancer cells, leading to promising results in biodistribution and therapeutic efficacy . This application underscores the potential of this compound derivatives in advancing cancer treatment strategies.
Biochemical Research
This compound is also used in biochemical assays to study enzyme kinetics and protein interactions. Its ester form allows researchers to investigate the effects of modifications on enzyme activity and substrate specificity.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of methyl L-phenylalaninate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The ester group allows it to participate in esterification and hydrolysis reactions, impacting cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-phenylalanine: The parent amino acid without the ester group.
Phenylalanine methyl ester: A similar ester derivative with slight structural differences.
L-tyrosine methyl ester: Another amino acid ester with a hydroxyl group on the aromatic ring.
Uniqueness
Methyl L-phenylalaninate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in synthetic chemistry and various industrial applications .
Biological Activity
Methyl L-phenylalaninate, also known as L-phenylalanine methyl ester (PME), is an ester derivative of the amino acid phenylalanine. Its biological activity has garnered interest in various fields, including immunology, hematology, and pharmacology. This article synthesizes findings from diverse research studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
This compound primarily acts by modulating immune responses and influencing hematopoietic processes. It has been shown to deplete monocytes from peripheral blood, which enhances the proliferation of lymphokine-activated killer (LAK) cells in vitro. This effect is crucial for improving immune responses against tumors and infections .
2. Biological Activity in Hematopoiesis
Research indicates that PME enhances the formation of granulocyte/macrophage colony-forming units (CFU-gm) from human bone marrow and peripheral blood mononuclear cells (PB MNC). A study demonstrated that treatment with PME significantly increased the recovery and enrichment of CFU-gm under specific culture conditions .
Case Study: Colony Formation Enhancement
In a controlled experiment, human bone marrow MNC were treated with PME at varying concentrations. The results showed a notable increase in CFU-gm formation when incubated with PME for 15 minutes compared to untreated controls:
- Control Group : 100% CFU-gm formation.
- PME Treatment (5 mM) : 270% increase in CFU-gm formation after 15 minutes.
This indicates that PME effectively enhances hematopoietic activity by selectively removing inhibitory monocytes from the culture environment .
3. Pharmacological Properties
This compound exhibits several pharmacological properties that can be harnessed for therapeutic purposes:
- Thrombin Inhibition : PME has been identified as an inhibitor of thrombin, a key enzyme in blood coagulation. This property may have implications in managing thrombotic disorders .
- Calcium Ion Binding : The compound's ability to bind calcium ions suggests potential roles in cellular signaling pathways related to muscle contraction and neurotransmitter release .
Table 2: Pharmacological Properties
Property | Effect |
---|---|
Thrombin Inhibition | May aid in anticoagulation therapies . |
Calcium Ion Binding | Influences cellular signaling mechanisms . |
4. Clinical Implications
The biological activities of this compound position it as a candidate for further clinical exploration. Its ability to enhance immune responses and support hematopoiesis could be beneficial in:
- Cancer Immunotherapy : By augmenting LAK cell activity, PME may enhance the efficacy of immunotherapeutic strategies against tumors.
- Hematologic Disorders : Its role in promoting hematopoietic cell growth could be leveraged in treating conditions like aplastic anemia or leukopenia.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl L-phenylalaninate and its derivatives?
this compound derivatives are typically synthesized via reductive amination or Schiff base formation. For example, reacting HCl·H₂N-Phe-OMe with substituted benzaldehydes (e.g., 4-tert-butylbenzaldehyde) under acidic conditions yields benzyl-substituted derivatives . Key steps include:
- Procedure B : Mixing equimolar aldehyde and HCl·H₂N-Phe-OMe in a polar solvent (e.g., THF) under reflux.
- Yield optimization : Adjusting reaction time (1–4 hours) and stoichiometry (1:1 aldehyde-to-amine ratio) to achieve yields up to 90% .
- Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) or recrystallization .
Q. How are this compound derivatives characterized structurally?
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C-NMR resolves rotamers and confirms stereochemistry. For instance, δ = 168.5 ppm (ester carbonyl) and 52.5 ppm (methoxy group) are diagnostic .
- Mass spectrometry : ESI-HRMS validates molecular ions (e.g., [M+H]⁺ = 326.2182 for C₂₁H₂₇NO₂ derivatives) .
- HPLC : Retention times (e.g., 1.56–1.67 min under 5–95% formic acid gradients) assess purity .
Q. What are the primary applications of this compound in peptide chemistry?
The compound serves as:
- A building block for peptidomimetics (e.g., oxazolidinone scaffolds) via coupling reactions .
- An intermediate in synthesizing bioactive molecules (e.g., apelin-13 mimetics) by introducing hydrophobic substituents (e.g., tert-butylbenzyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Rotameric equilibria : Use variable-temperature NMR (e.g., 298 K vs. 323 K) to distinguish dynamic conformers .
- Impurity artifacts : Cross-validate with HRMS (resolution <5 ppm error) and orthogonal techniques like IR spectroscopy .
- Example : Methyl (phenylsulfonyl)-L-phenylalaninate showed split ¹³C-NMR peaks (171.5/171.6 ppm) due to rotamers, resolved by 2D-COSY .
Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?
- Flow chemistry : Reduces reaction time (e.g., 5 minutes at 3.4 V for electrochemical synthesis) and improves reproducibility .
- Microwave-assisted synthesis : Enhances yields of sterically hindered derivatives (e.g., 4-(benzyloxy)benzyl-substituted analogs) .
- DoE (Design of Experiments) : Vary temperature (60–80°C), solvent polarity (THF vs. DMF), and catalyst loadings to identify Pareto-optimal conditions .
Q. How do structural modifications (e.g., fluorination or tert-butyl substitution) impact the biological activity of this compound-based compounds?
- Fluorination : Introducing 4-fluoro substituents (e.g., C₁₀H₁₂FNO₂) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- tert-Butyl groups : Improve pharmacokinetics (e.g., logP ↑ by 1.5 units) but may reduce aqueous solubility, requiring formulation adjustments .
- Case study : Methyl (4-(tert-butyl)benzyl)-L-phenylalaninate showed 90% yield and improved in vitro activity against apelin receptors vs. unsubstituted analogs .
Q. Methodological Guidelines
Q. How should researchers design experiments to validate the purity of this compound derivatives?
- Multi-modal analysis : Combine HPLC (≥95% purity), ¹H-NMR (integration of proton signals), and elemental analysis (±0.4% for C/H/N) .
- Control experiments : Synthesize derivatives with known impurities (e.g., unreacted aldehyde) to calibrate detection limits .
Q. What are best practices for reporting synthetic data in publications?
Properties
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-90-4 | |
Record name | L-Phenylalanine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl L-phenylalaninate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl 3-phenyl-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-PHENYLALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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